2-(Thiophen-2-yl)oxan-4-amine
Description
2-(Thiophen-2-yl)oxan-4-amine (CAS: 1909309-66-5) is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a thiophene moiety at the 2-position and an amine group at the 4-position. Its molecular formula is C₉H₁₃NOS, with a molecular weight of 183.27 g/mol. Commercial availability is confirmed by multiple suppliers (e.g., AK Scientific, Suzhou Sinoera Chem Co., Ltd.) . Its hydrochloride salt (CAS: 1909309-67-6) is also marketed, indicating utility in salt-forming reactions for enhanced stability or solubility .
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-thiophen-2-yloxan-4-amine |
InChI |
InChI=1S/C9H13NOS/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-2,5,7-8H,3-4,6,10H2 |
InChI Key |
GBCJWEOHNRHUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1N)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)oxan-4-amine typically involves the reaction of thiophene derivatives with oxan-4-amine precursors. One common method includes the condensation of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . Another approach involves the reaction of thiophene-2-carbonyl chloride with amines under basic conditions .
Industrial Production Methods
Industrial production of 2-(Thiophen-2-yl)oxan-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, bromination, and acylation, are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acyl chlorides for acylation.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Nitrated, sulfonated, brominated, and acylated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)oxan-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert effects by interfering with cell proliferation pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The placement of the thiophene group (oxane-2 vs. oxane-4) significantly alters molecular geometry.
- Electronic Effects : The sulfur atom in thiophene enhances electron-richness compared to fluorophenyl analogs (e.g., 2-(3-Fluorophenyl)oxan-4-amine), which may affect solubility and π-π stacking interactions .
- Salt Forms : Hydrochloride derivatives improve aqueous solubility, critical for pharmacokinetic optimization .
Comparative Reactivity :
- Oxane vs.
- Heterocyclic Variations : Compounds like 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine () demonstrate the incorporation of additional heterocycles (oxadiazole), broadening electronic properties but reducing conformational flexibility compared to oxane-based analogs .
Pharmacological and Application Insights
- Docking Studies: highlights a thiophene-oxadiazole derivative with DNA-binding affinity (ΔG = −6.58 kcal/mol), suggesting that thiophene-containing compounds may interact with nucleic acids or enzymes via sulfur-mediated hydrophobic interactions.
- Antimicrobial Potential: MMV1 (), a thiophene-imidazothiadiazole hybrid, is a CntA inhibitor, implying that the thiophene-oxan-4-amine scaffold might be optimized for similar targets .
- Solubility and Bioavailability : The hydrochloride salt form (CAS: 1909309-67-6) is likely prioritized in drug development to enhance solubility, as seen in other amine-containing pharmaceuticals .
Commercial and Research Utility
- Supplier Prevalence : 2-(Thiophen-2-yl)oxan-4-amine is offered by ≥2 suppliers (), whereas analogs like N-[2-(Thiophen-2-yl)ethyl]piperidin-4-amine have up to 5 suppliers, indicating broader applicability of piperidine derivatives .
- Stereochemical Considerations : The rac-(2R,4R)-hydrochloride salt () underscores the importance of chirality in biological activity, warranting enantioselective synthesis studies for the target compound .
Biological Activity
2-(Thiophen-2-yl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
The synthesis of 2-(Thiophen-2-yl)oxan-4-amine typically involves a multi-step process that includes the formation of the oxan ring and the introduction of the thiophene moiety. The compound can be synthesized through various methods, including:
- Condensation Reactions : Reacting thiophene derivatives with suitable amines under acidic or basic conditions.
- Cyclization : Involving the formation of the oxan ring through nucleophilic attack on an electrophilic center.
Antimicrobial Properties
Research indicates that 2-(Thiophen-2-yl)oxan-4-amine exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing:
- Gram-negative bacteria : The compound showed potent activity against Escherichia coli and Pseudomonas aeruginosa.
- Gram-positive bacteria : Moderate activity was observed against Staphylococcus aureus and Bacillus subtilis.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 30 |
| Staphylococcus aureus | 20 |
| Bacillus subtilis | 25 |
Anticancer Activity
In vitro studies have demonstrated that 2-(Thiophen-2-yl)oxan-4-amine possesses anticancer properties. It has been tested against various cancer cell lines, including colorectal and breast cancer cells. Key findings include:
- Cell Growth Inhibition : The compound inhibited cell proliferation in HCT116 (colorectal cancer) with an IC₅₀ value of approximately 12 µM.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
The biological activity of 2-(Thiophen-2-yl)oxan-4-amine is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth.
- Receptor Modulation : It may interact with various cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of 2-(Thiophen-2-yl)oxan-4-amine:
- Study on Antimicrobial Activity : A recent study tested this compound against a panel of antibiotic-resistant strains, demonstrating its potential as a new therapeutic agent.
- Anticancer Efficacy in Animal Models : In vivo studies using mouse xenograft models showed that treatment with this compound significantly reduced tumor size without notable toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
